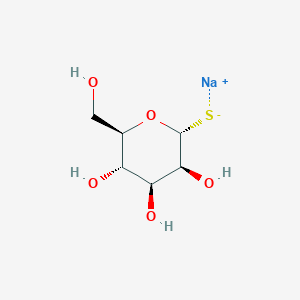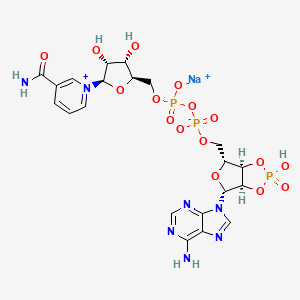
ShK – Stichodactyla toxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ShK (Stichodactyla helianthus Neurotoxin) has been isolated from the venom of the Carribean sea anemone Stoichactis helianthus. ShK inhibits voltage-dependent potassium channels. It blocks Kv1.3 (KCNA3) potently and also Kv1.1 (KCNA1), Kv1.4 (KCNA4) and Kv1.6 (KCNA6) respectively with a Kd of 11 pM, 16 pM, 312 pM and 165 pM. Interestingly, it was also demonstrated that ShK potently inhibits the hKv3.2b channel with an IC50 value of approximately 0.6 nM.
Wissenschaftliche Forschungsanwendungen
Kv1.3 Potassium Channel Blockade and Autoimmune Disease Treatment
ShK toxin, derived from the sea anemone Stichodactyla helianthus, has been identified as a potent blocker of Kv1.3 potassium channels, crucial in the activation of human effector memory T cells (TEM). Its selective blockade is valuable for treating autoimmune diseases like multiple sclerosis, rheumatoid arthritis, and type-1 diabetes. Research has shown that ShK toxin analogues, modified for improved specificity and reduced proteolysis, maintain biological activity, suggesting potential therapeutic applications (Beeton et al., 2008).
Insights into Potassium Channel Architecture
Studies on ShK toxin have also provided insights into the architecture of various potassium channels. By analyzing the interaction between ShK toxin and different potassium channels, researchers have been able to infer structural similarities among these channels, which could aid in developing specific modulators for therapeutically important channels like IKCa1 (Rauer et al., 1999).
Development of Kv1.3 Channel Inhibitors
ShK toxin's well-characterized structure and binding properties make it an attractive target for designing structural and functional mimetics. Efforts to develop novel mimetics of ShK toxin have led to compounds that inhibit the Kv1.3 channel with varying degrees of activity, demonstrating the feasibility of creating peptide-based therapeutics for conditions like multiple sclerosis (Harvey et al., 2005); (Baell et al., 2002).
Pharmaceutical Optimization of Peptide Toxins
Research has focused on enhancing the pharmaceutical properties of ShK toxin and similar peptide toxins. By combining chemical strategies with high-throughput electrophysiology, significant improvements in the selectivity and pharmacokinetic profiles of these toxins have been achieved. This optimization is crucial for their potential use as therapeutics in autoimmune diseases (Murray et al., 2015).
Role in Neuroinflammatory Diseases
ShK toxin's ability to inhibit Kv1.3 channels has implications for treating neuroinflammatory diseases. As Kv1.3 channels play a role in T lymphocytes and microglial cells, ShK toxin and its analogues are being explored as potential treatments for diseases like multiple sclerosis, stroke, epilepsy, and Alzheimer’s and Parkinson’s disease (Wang et al., 2020).
Eigenschaften
CAS-Nummer |
165168-50-3 |
|---|---|
Produktname |
ShK – Stichodactyla toxin |
Molekularformel |
C169H274N54O48S7 |
Molekulargewicht |
4054.85 Da |
Aussehen |
White lyophilized solidPurity rate: > 97%AA sequence: Arg-Ser-Cys3-Ile-Asp-Thr-Ile-Pro-Lys-Ser-Arg-Cys12-Thr-Ala-Phe-Gln-Cys17-Lys-His-Ser-Met-Lys-Tyr-Arg-Leu-Ser-Phe-Cys28-Arg-Lys-Thr-Cys32-Gly-Thr-Cys35-OHDisulfide bonds: Cys3-Cys35, Cys12-Cys28 and Cys17-Cys32Length (aa): 35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



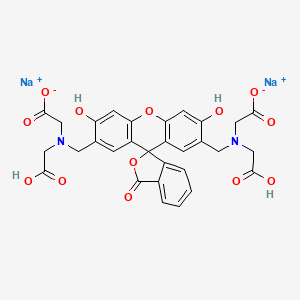
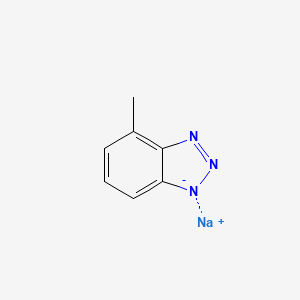
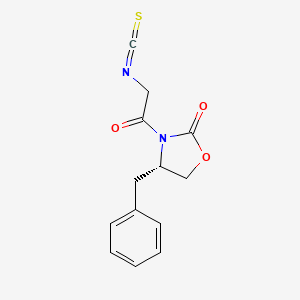
![1,3,5-Naphthalenetrisulfonicacid, 8,8'-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-, sodium salt(1:6)](/img/structure/B1139560.png)
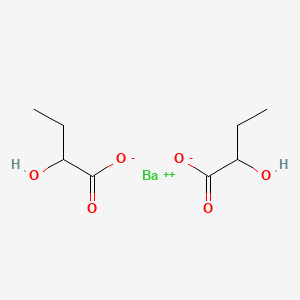
![Trisodium;[[(2R,3S,4R,5R)-5-(8-bromo-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B1139564.png)
